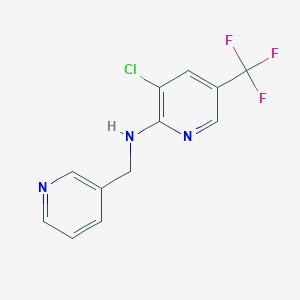

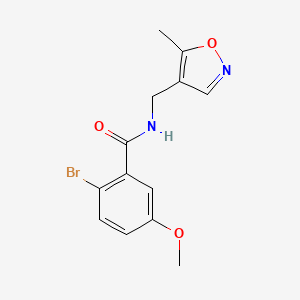

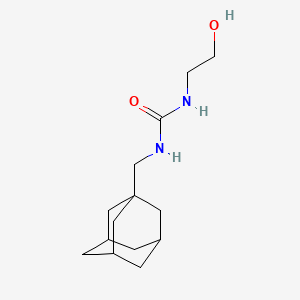

![molecular formula C25H32N4O3S B2813876 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476440-55-8](/img/structure/B2813876.png)

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantane is an organic compound with the formula C10H16, described as the fusion of three cyclohexane rings . It’s a rigid and virtually stress-free molecule, making it the most stable isomer of C10H16 . Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives are diverse. For instance, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide .科学的研究の応用

Quantum Chemical Analysis

A study by Al-Ghulikah et al. (2019) conducted spectral and quantum chemical analysis on a similar adamantane-based compound, focusing on its vibrational IR, Raman, and UV/Vis spectra. Through Density Functional Theory (DFT) and Time-Dependent DFT calculations, they predicted the vibrational spectra and electronic absorption spectrum, indicating the compound's potential for intramolecular charge transfer features (Al-Ghulikah et al., 2019).

Antiviral Activity

Moiseev et al. (2012) synthesized new adamantane derivatives, including pyrazoles and 1,2,4-triazoles, testing their antiviral activity against the smallpox vaccine virus. The study found significant antiviral activity in specific derivatives, highlighting the potential of adamantane-triazole compounds in antiviral applications (Moiseev et al., 2012).

Adamantylazoles Chemical Behavior

Research by Amandurdyeva et al. (2005) explored the reactions of 1,2,4-triazole-3-thione with 1-adamantanol, leading to derivatives that showcase the chemical versatility of adamantane-triazole compounds for further pharmaceutical development (Amandurdyeva et al., 2005).

Pharmacological Properties

Maliszewska-Guz et al. (2005) investigated the cyclization of certain triazole derivatives and their pharmacological effects on the central nervous system in mice. This study illustrates the broader therapeutic potential of triazole derivatives in neurological applications (Maliszewska-Guz et al., 2005).

Antioxidant Capability

Šermukšnytė et al. (2022) reported the synthesis of a triazole derivative with superior antioxidant ability compared to butylated hydroxytoluene. This finding suggests the compound's utility in oxidative stress-related therapeutic areas (Šermukšnytė et al., 2022).

Structural and Molecular Docking Analysis

A comprehensive study by Al-Wahaibi et al. (2018) on two adamantane derivatives via X-ray, DFT, and molecular docking analyses suggested potential inhibitory activity against specific enzymes, demonstrating the structural basis for drug design using adamantane-triazole compounds (Al-Wahaibi et al., 2018).

将来の方向性

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The future directions in this field could involve the development of novel methods for the synthesis of unsaturated adamantane derivatives , and the exploration of their potential applications in various fields.

特性

IUPAC Name |

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3S/c1-3-32-22(30)15-33-24-28-27-21(29(24)20-6-4-5-16(2)7-20)14-26-23(31)25-11-17-8-18(12-25)10-19(9-17)13-25/h4-7,17-19H,3,8-15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVYYHCGZJUHJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

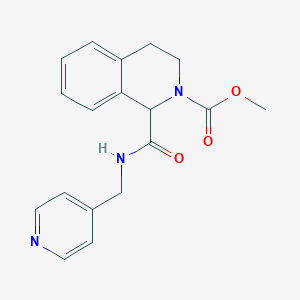

![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)

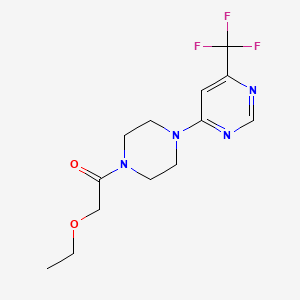

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)

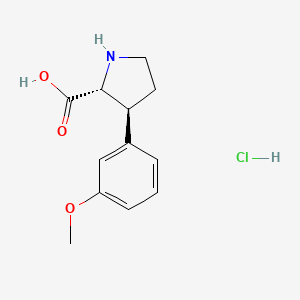

![{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2813813.png)

![Tert-butyl 3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidine-1-carboxylate](/img/structure/B2813815.png)

![4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)